molecular formula C17H14O3 B12677649 1-(4-Benzoyl-3-hydroxyphenyl)-2-methyl-2-propen-1-one CAS No. 93981-94-3

1-(4-Benzoyl-3-hydroxyphenyl)-2-methyl-2-propen-1-one

Cat. No.: B12677649
CAS No.: 93981-94-3
M. Wt: 266.29 g/mol
InChI Key: CUFGUPRUGNTBBY-UHFFFAOYSA-N
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Description

1-(4-Benzoyl-3-hydroxyphenyl)-2-methyl-2-propen-1-one is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzoyl group, a hydroxyphenyl group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzoyl-3-hydroxyphenyl)-2-methyl-2-propen-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzophenone and acetone.

    Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzophenone and acetone in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: The reaction is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Reactors: Continuous flow reactors are used for large-scale production, allowing for continuous feeding of reactants and removal of products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzoyl-3-hydroxyphenyl)-2-methyl-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzoyl and hydroxyphenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Benzoyl-3-hydroxyphenyl)-2-methyl-2-propen-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of UV-blocking agents, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Benzoyl-3-hydroxyphenyl)-2-methyl-2-propen-1-one involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate: This compound shares a similar benzoyl and hydroxyphenyl structure but differs in the presence of an acrylate group.

    4-Benzoyl-3-hydroxyphenyl methacrylate: Similar in structure but contains a methacrylate group instead of a propenone moiety.

Uniqueness

1-(4-Benzoyl-3-hydroxyphenyl)-2-methyl-2-propen-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

93981-94-3

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

1-(4-benzoyl-3-hydroxyphenyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C17H14O3/c1-11(2)16(19)13-8-9-14(15(18)10-13)17(20)12-6-4-3-5-7-12/h3-10,18H,1H2,2H3

InChI Key

CUFGUPRUGNTBBY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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